N-(2,3,4,5-Tetrahydro-3,5-dioxo-1,2,4-triazin-6-yl)Glycine [(3,4-dimethoxyphenyl)methylene]hydrazide
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Overview
Description
N-(2,3,4,5-Tetrahydro-3,5-dioxo-1,2,4-triazin-6-yl)Glycine [(3,4-dimethoxyphenyl)methylene]hydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazine ring, a glycine moiety, and a hydrazide linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3,4,5-Tetrahydro-3,5-dioxo-1,2,4-triazin-6-yl)Glycine [(3,4-dimethoxyphenyl)methylene]hydrazide typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Glycine Moiety: Glycine is introduced to the triazine ring through a condensation reaction, often facilitated by catalysts or specific reagents.
Hydrazide Formation: The final step involves the reaction of the intermediate with hydrazine derivatives to form the hydrazide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, high-pressure reactors, and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2,3,4,5-Tetrahydro-3,5-dioxo-1,2,4-triazin-6-yl)Glycine [(3,4-dimethoxyphenyl)methylene]hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazine derivatives.
Scientific Research Applications
N-(2,3,4,5-Tetrahydro-3,5-dioxo-1,2,4-triazin-6-yl)Glycine [(3,4-dimethoxyphenyl)methylene]hydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,3,4,5-Tetrahydro-3,5-dioxo-1,2,4-triazin-6-yl)Glycine [(3,4-dimethoxyphenyl)methylene]hydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid
- 3-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[(3-methoxy-5-nitro-4-oxo-2,5-cyclohexadien-1-ylidene)methyl]propanehydrazide
Uniqueness
N-(2,3,4,5-Tetrahydro-3,5-dioxo-1,2,4-triazin-6-yl)Glycine [(3,4-dimethoxyphenyl)methylene]hydrazide stands out due to its unique combination of a triazine ring, glycine moiety, and hydrazide linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H16N6O5 |
---|---|
Molecular Weight |
348.31 g/mol |
IUPAC Name |
N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]acetamide |
InChI |
InChI=1S/C14H16N6O5/c1-24-9-4-3-8(5-10(9)25-2)6-16-18-11(21)7-15-12-13(22)17-14(23)20-19-12/h3-6H,7H2,1-2H3,(H,15,19)(H,18,21)(H2,17,20,22,23)/b16-6- |
InChI Key |
ASFMLMVKOFTICN-SOFYXZRVSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N\NC(=O)CNC2=NNC(=O)NC2=O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CNC2=NNC(=O)NC2=O)OC |
Origin of Product |
United States |
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